molecular formula C11H12O3 B13904650 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- CAS No. 124946-65-2

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-

Cat. No.: B13904650
CAS No.: 124946-65-2
M. Wt: 192.21 g/mol
InChI Key: WBNXNIPUDZZFBV-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-, also known as dehydrozingerone, is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.2112 g/mol . This compound is structurally related to zingerone, a component of ginger, and is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- can be achieved through the condensation of vanillin with acetone. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds via an aldol condensation mechanism, forming the desired product along with water as a byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The biological effects of 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- are attributed to its ability to interact with various molecular targets and pathways. It can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. Additionally, it may inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- is unique due to its conjugated double bond and phenolic structure, which contribute to its distinct chemical reactivity and biological activity. Its structural similarity to natural compounds like zingerone and vanillin makes it an attractive candidate for various applications while offering unique properties not found in its analogs .

Properties

CAS No.

124946-65-2

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(2-hydroxy-4-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(14-2)7-11(9)13/h3-7,13H,1-2H3

InChI Key

WBNXNIPUDZZFBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=C(C=C(C=C1)OC)O

Origin of Product

United States

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